molecular formula C12H22N4O3S B6780009 N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6780009
M. Wt: 302.40 g/mol
InChI Key: ABMOBTVQEZNMKB-UHFFFAOYSA-N
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Description

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and a cyclopentylmethyl moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3S/c1-16-12(8-13-15-16)20(18,19)14-7-11(9-17)6-10-4-2-3-5-10/h8,10-11,14,17H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMOBTVQEZNMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)NCC(CC2CCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopentylmethyl Group: This can be done through a nucleophilic substitution reaction where the triazole-sulfonamide intermediate reacts with cyclopentylmethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the sulfonamide group can interact with proteins, potentially inhibiting their function. The cyclopentylmethyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-carboxamide
  • N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-thiol

Uniqueness

Compared to similar compounds, N-[2-(cyclopentylmethyl)-3-hydroxypropyl]-3-methyltriazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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